Hexyl isovalerate

Description

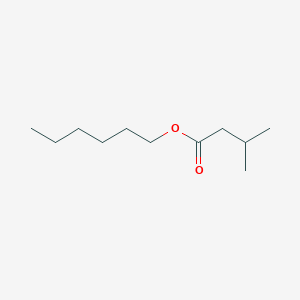

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDDTPVXLMVLQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064921 | |

| Record name | Butanoic acid, 3-methyl-, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/pungent, fruity odour | |

| Record name | Hexyl 3-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/205/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

215.00 °C. @ 760.00 mm Hg | |

| Record name | Hexyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in water | |

| Record name | Hexyl 3-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/205/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.853-0.857 | |

| Record name | Hexyl 3-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/205/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10032-13-0 | |

| Record name | Hexyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10032-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010032130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-methyl-, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-methyl-, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FJ2M7YCY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Occurrence and Distribution in Natural Matrices

Plant-Derived Hexyl Isovalerate: Characterization and Variability

This compound, an ester recognized for its contribution to the aroma of various natural products, is found in the essential oils of several aromatic and medicinal plants. Its presence and concentration can vary significantly depending on the plant species, geographical origin, the specific plant part utilized for extraction, and even the growth stage of the plant.

Identification in Essential Oils of Aromatic and Medicinal Plants

This compound has been identified as a significant constituent in the essential oil of Salvia macrosiphon. Studies have shown variability in its concentration. In one analysis of cultivated S. macrosiphon from Iran, this compound was a major component at 12.8%. cabidigitallibrary.org A separate study on the wild variety from Iran reported a similar concentration of 11.9%. cabidigitallibrary.org Other research has identified this compound at 9.3% alongside major compounds like linalool (B1675412) (26.3%) and hexyl hexanoate (B1226103) (9.6%). researchgate.netnih.gov Further analysis has reported its concentration to be as high as 14.83% in samples collected from Iran's Fars province. jbclinpharm.org The composition of the oil can differ based on whether the plant is wild or cultivated. cabidigitallibrary.org

Table 1: Chemical Composition of Salvia macrosiphon Essential Oil

| Compound | Wild Type (%) cabidigitallibrary.org | Cultivated Type (%) cabidigitallibrary.org | Study 3 (%) researchgate.netnih.gov | Study 4 (%) jbclinpharm.org |

|---|---|---|---|---|

| This compound | 11.9 | 12.8 | 9.3 | 14.83 |

| Linalool | 40.7 | 26.9 | 26.3 | 21.02 |

| Sclareol | - | 15.4 | 7.2 | - |

| Hexyl isobutanoate | 6.4 | - | - | - |

| Hexyl hexanoate | - | - | 9.6 | - |

| Hexyl 2-methyl-butanoate | - | - | 8.9 | - |

| Hexyl octanoate (B1194180) | - | - | 6.1 | - |

| Hexyl 2-methylbutyrate (B1264701) | - | - | - | 10.64 |

Data is compiled from multiple sources and represents the percentage of the total essential oil.

The essential oil extracted from the aerial parts of Salvia reuterana contains this compound as one of its main components. In a gas chromatography-mass spectrometry (GC-MS) analysis, this compound was present at a concentration of 6.04%. brieflands.comnih.gov This particular essential oil is noted for being rich in non-terpene compounds, with benzyl (B1604629) benzoate (B1203000) (26.64%) and n-hexyl benzoate (22.99%) being the most abundant constituents identified in the same study. brieflands.comnih.govresearchgate.net In total, twenty-four compounds were identified, making up 98.48% of the total oil. brieflands.comresearchgate.net

Table 2: Major Components of Salvia reuterana Essential Oil

| Compound | Concentration (%) brieflands.comnih.gov |

|---|---|

| Benzyl benzoate | 26.64 |

| n-Hexyl benzoate | 22.99 |

| This compound | 6.04 |

Data represents the percentage of the total essential oil.

This compound is a prominent compound in the essential oils derived from the roots of both Eryngium caucasicum and Caucalis platycarpos. In the root essential oil of E. caucasicum, this compound was identified as a main compound, constituting 11.0% of the oil. researchgate.netresearchgate.netnih.gov Other significant components in this oil include hexyl valerate (B167501) (10.1%), hexyl isobutyrate (7.3%), and octyl isovalerate (6.8%). researchgate.netnih.gov The essential oil from the aerial parts of E. caucasicum also contains this compound. cnr.itnih.gov

Similarly, the essential oil from the roots of Caucalis platycarpos features this compound as a major component at a concentration of 9.2%. researchgate.net The other primary constituent found alongside it was n-octyl isobutyrate at 8.5%. researchgate.net

Table 3: Major Components of Eryngium caucasicum and Caucalis platycarpos Root Essential Oils

| Plant Species | Compound | Concentration (%) researchgate.netresearchgate.netnih.gov |

|---|---|---|

| Eryngium caucasicum | This compound | 11.0 |

| Hexyl valerate | 10.1 | |

| Hexyl isobutyrate | 7.3 | |

| Octyl octanoate | 7.0 | |

| Octyl isovalerate | 6.8 | |

| trans-Pinocarvyl acetate (B1210297) | 6.6 | |

| Caucalis platycarpos | This compound | 9.2 |

| n-Octyl isobutyrate | 8.5 |

Data represents the percentage of the total essential oil.

This compound has been identified in the essential oil of Prangos uloptera. An analysis of the essential oil from the aerial parts of this plant, collected in Iran, reported the presence of this compound at a concentration of 1.27%. immunopathol.com This study identified butyl octanoate (24.88%) and (Z)-9-Octadecenoic acid (14.19%) as some of the most abundant compounds in the oils from different parts of the plant. immunopathol.com

Table 4: Selected Components of Prangos uloptera Essential Oil (Aerial Parts)

| Compound | Retention Time (min) immunopathol.com | Concentration (%) immunopathol.com |

|---|---|---|

| 2-Ethylhexyl acetate | 18.33 | 7.53 |

| Fenchyl acetate | 18.65 | 2.77 |

| This compound | 19.46 | 1.27 |

| Z-Citral | 19.58 | 0.66 |

Data represents the percentage of the total essential oil from aerial parts.

The essential oil of Heracleum persicum (Persian Hogweed or Golpar) contains this compound, although its concentration can vary depending on the specific study and the plant's developmental stage. One analysis of dried H. persicum fruit aroma using a solvent-assisted flavor evaporation technique found this compound at 0.8% of the total aroma compounds. vup.sk In this study, the dominant compound was hexyl butyrate (B1204436) (65.6%), followed by octyl acetate (18.2%). vup.sk Another study examining the essential oil at different phenological stages reported this compound at 3.2% during the full flowering stage. nih.gov Research on various wild populations of H. persicum in Iran also detected this compound, with concentrations ranging from 0.1% to 4.0% in the fruit essential oil. researchgate.net

Table 5: Chemical Composition of Heracleum persicum Essential Oil

| Study | Plant Part/Stage | This compound (%) | Other Major Compounds (%) |

|---|---|---|---|

| Amanpour et al. vup.sk | Dried Fruit | 0.8 | Hexyl butyrate (65.6), Octyl acetate (18.2) |

| Hazrati et al. nih.gov | Full Flowering Stage | 3.2 | Myristicin (15.0), Hexyl butyrate (9.1) |

| Radjabian et al. researchgate.net | Fruit (17 populations) | 0.1 - 4.0 | Octyl acetate (7.5-40.8), Hexyl butyrate (13.3-43.8) |

Data is compiled from multiple sources and represents the percentage of the total essential oil or aroma compounds.

Trace Levels in Pinus pinaster Essential Oil

This compound has been identified as a constituent in the essential oil of pine species. Specifically, in the essential oil derived from the needles of the North African Pinus pinaster var. Maghrebiana, this compound was detected at a trace level of 0.02% of the total oil composition. fishersci.nonih.gov

Detection in Anthropogenic and Environmental Emissions

The identification of this compound in emissions from human-related activities and environmental sources highlights its distribution in the air. Research has focused on characterizing the volatile organic compounds released from various materials and biological processes, leading to the detection of this ester in specific contexts.

Identification in Volatile Organic Compound Emissions from 3D Printing Materials

The expanding use of three-dimensional (3D) printing has prompted investigations into the emission of volatile organic compounds during the printing process. One study focusing on the thermal degradation of thermoplastic polymers used in fused deposition modeling (FDM) and 3D printing for investment casting detected this compound. dellait.com

In this research, various esters of carboxylic acids were identified in the VOC emissions, including this compound. dellait.com The study specifically noted its presence during the processing of polylactide (PLA), a common 3D printing filament. dellait.com The detection of this compound and other esters confirms that the thermal processes involved in 3D printing can lead to the release of these compounds into the surrounding environment. dellait.com

| Emitting Source Category | Specific Material | Detected Compound |

| 3D Printing Emissions | Polylactide (PLA) | This compound |

Presence in Volatile Organic Compounds of Corn Silage

Corn silage, a major feed component for livestock, undergoes fermentation, a process that generates a complex mixture of volatile organic compounds. These VOCs contribute to the characteristic aroma of the silage and can be released into the atmosphere.

| Silage Type | Detected Related Compounds |

| Normal Corn Silage | Ethyl isovalerate, Hexyl acetate |

Iii. Biosynthesis and Metabolic Pathways Research

Enzymatic Pathways Governing Hexyl Isovalerate Formation in Organisms

The synthesis of this compound is not the product of a single, linear pathway but rather the result of the integration of two distinct metabolic routes: the fatty acid pathway, which provides the hexyl (alcohol) portion, and the branched-chain amino acid degradation pathway, which supplies the isovalerate (acyl) portion.

The alcohol precursor of this compound, 1-hexanol (B41254), is a classic product of the lipoxygenase (LOX) pathway, which is a major branch of fatty acid metabolism responsible for generating a variety of "green leaf volatiles" (GLVs). uni.luthegoodscentscompany.com This pathway is initiated from polyunsaturated fatty acids.

The synthesis of the C6 alcohol, 1-hexanol, is a well-orchestrated three-step enzymatic cascade:

Lipoxygenase (LOX): The pathway begins with polyunsaturated fatty acids, primarily linoleic acid and linolenic acid, which are common components of cell membranes. wikipedia.orgperflavory.com The enzyme lipoxygenase (LOX) catalyzes the introduction of molecular oxygen (dioxygenation) into these fatty acids, forming unstable hydroperoxide intermediates. thegoodscentscompany.comwikipedia.org

Hydroperoxide Lyase (HPL): These hydroperoxides are then rapidly cleaved by the enzyme hydroperoxide lyase (HPL). perflavory.comwikipedia.org This cleavage results in the formation of short-chain aldehydes. Specifically, the cleavage of 13-hydroperoxides derived from linoleic or linolenic acid yields C6 aldehydes, most notably hexanal (B45976). uni.luwikipedia.org

Alcohol Dehydrogenase (ADH): The final step in forming the alcohol precursor is the reduction of the aldehyde. wikipedia.orgfishersci.ca Alcohol dehydrogenase (ADH) catalyzes the conversion of hexanal to its corresponding alcohol, 1-hexanol. perflavory.comwikipedia.org The availability and activity of ADH can significantly influence the balance between volatile aldehydes and alcohols in a tissue. fishersci.ca

The culmination of the biosynthetic process is the esterification step, which joins the alcohol and acyl moieties. This reaction is catalyzed by alcohol acyltransferase (AAT). fishersci.co.ukfishersci.nl AAT facilitates the condensation of an alcohol (1-hexanol) with an activated carboxylic acid, specifically an acyl-Coenzyme A (acyl-CoA) thioester. fishersci.co.uk In the case of this compound, the substrates for AAT are 1-hexanol, derived from the LOX pathway, and isovaleryl-CoA, derived from amino acid catabolism. wikipedia.orgfishersci.co.uk The enzyme transfers the isovaleryl group from Coenzyme A to 1-hexanol, forming the this compound ester and releasing free Coenzyme A. citeab.com The specificity of the AAT enzyme for different alcohol and acyl-CoA substrates is a critical factor in determining the final profile of esters produced by the organism. fishersci.co.uk

Roles of Key Enzymes: Lipoxygenase (LOX), Hydroperoxide Lyase (HPL), Alcohol Dehydrogenase (ADH)

Precursor Utilization and Conversion Mechanisms

The synthesis of this compound is a prime example of metabolic convergence, requiring precursors from two separate major pathways.

Hexanol Precursor: As detailed above, the C6 alcohol, 1-hexanol, is synthesized via the LOX pathway from linoleic and linolenic acids. wikipedia.orgwikipedia.org This pathway is often activated in response to tissue damage, such as during fruit ripening or mechanical injury, which releases the fatty acid substrates from membranes and brings them into contact with the biosynthetic enzymes. regulations.gov

Isovalerate Precursor: The branched-chain acyl group, isovalerate, is derived from the catabolism of the essential branched-chain amino acid (BCAA), leucine (B10760876). wikipedia.orgfishersci.co.uk The degradation of leucine proceeds through a transamination reaction to form the α-keto acid, α-ketoisocaproate. fishersci.co.ukwikipedia.org This intermediate is then oxidatively decarboxylated to produce isovaleryl-CoA, the activated acyl-group donor required by the AAT enzyme. fishersci.co.uklipidmaps.org

The final conversion step is the AAT-catalyzed reaction, where 1-hexanol and isovaleryl-CoA are condensed to form this compound. fishersci.co.ukciteab.com The efficiency of this entire process depends on the coordinated availability of both precursors and the expression and activity of the key enzymes in each contributing pathway.

Genetic and Environmental Regulatory Mechanisms of Biosynthesis

The production and accumulation of this compound are not constant but are regulated by a complex interplay of genetic factors and environmental cues. These regulatory mechanisms ensure that volatile production occurs at the appropriate developmental stage or in response to specific stimuli.

Significant variation in the accumulation of this compound and other volatile esters is observed across different genotypes (cultivars) of the same species, underscoring the strong genetic control of its biosynthesis. nih.gov

Research findings highlight this genotypic variability:

Apples: A comparative study of apple cultivars revealed distinct aroma profiles. For instance, at 180 days after full bloom, this compound was a predominant volatile compound in 'Fuji' apples, while it was less prominent in the 'Ruixue' cultivar. fishersci.be These differences were correlated with the differential expression of key biosynthetic genes, including MdLOX, MdADH, and MdAAT2, indicating that the genetic makeup of the cultivar directly influences the transcript levels of these enzymes and, consequently, the fruit's ester profile. fishersci.be

Peppers: In various pepper species, the expression patterns of genes encoding LOX, HPL, ADH, and AAT were found to differ significantly among varieties and at different stages of fruit development. wikipedia.orgperflavory.comfishersci.nl This genetic variation was linked to the observed differences in the accumulation of straight-chain volatiles, including hexyl esters, demonstrating a clear genotype-dependent regulation of the biosynthetic pathway. wikipedia.orgfishersci.nl

Strawberries: Studies on strawberry cultivars also show that the production of specific esters is highly dependent on the genotype. hst-j.org While some cultivars may produce high levels of certain hexyl esters, others may not, a difference attributed to the genetic regulation of the underlying metabolic pathways. core.ac.ukashs.org

These findings collectively demonstrate that the genetic blueprint of a plant variety dictates the expression levels and activity of the LOX, HPL, ADH, and AAT enzymes, thereby determining its capacity to produce and accumulate this compound.

Interactive Table: Research Findings on Genotypic Influence

| Species | Cultivars/Genotypes Studied | Key Findings Related to this compound & Precursors | Associated Genes | Reference |

| Apple | 'Fuji', 'Ruixue' | This compound was a predominant compound in 'Fuji' at 180 DAFB. | MdLOX, MdAAT2, MdADH3 | fishersci.be |

| Pepper | Various (e.g., 'GJ', 'CTJ', 'HDL1', 'HDL2') | Differential expression of biosynthetic genes correlated with varying levels of hexyl esters and other straight-chain volatiles among varieties. | LOX, HPL, ADH, AAT | wikipedia.orgfishersci.nl |

| Melon | Seven genotypes with varying shelf-life | Significant differences in numerous esters and other volatiles were found across genotypes, indicating strong genetic control over aroma. | Not specified | nih.gov |

| Strawberry | 'Sulhyang', 'Maehyang', 'Arihyang' | Different cultivars produced distinct major volatiles; 'Maehyang' produced hexyl acetate (B1210297), a related C6 ester. | Not specified | hst-j.org |

Environmental Impact on Biosynthesis (e.g., Light Intensity, Climate Factors)

The biosynthesis of this compound and other volatile compounds in plants is significantly influenced by environmental conditions. Abiotic factors such as light intensity and various climate-related elements, including temperature and humidity, can alter the metabolic pathways responsible for the production of these aromatic esters. nih.govcabidigitallibrary.org

Light Intensity: The light environment surrounding a fruit can directly impact its development and quality, including the synthesis of volatile compounds. For instance, studies on 'Ruixue' apples have shown that bagging the fruit, which alters the light exposure, affects the ultimate aroma profile. mdpi.com Delaying the bagging time was found to reduce the incidence of peel browning, a process that can be inhibited by light. mdpi.comresearchgate.net While specific data on this compound is part of a broader analysis of volatile compounds, the research indicates that light conditions modulate the production of various esters. In one study, late bagging was correlated with a decrease in the relative levels of several esters, while showing a positive correlation with hexyl tiglate and amyl butyrate (B1204436). mdpi.com This suggests that light intensity is a critical factor in regulating the enzymatic reactions that lead to the formation of this compound and related compounds.

Climate Factors: Temperature and humidity are key climatic factors that affect the biosynthesis of aroma volatiles in fruits like bananas. cabidigitallibrary.org High temperatures can induce stress in the fruit, influencing volatile production at the transcriptional level. cabidigitallibrary.org Research has shown that as temperature increases, the concentration of volatile compounds may decrease. cabidigitallibrary.org For example, in 'Grand Naine' and 'Nendran' bananas, the total amount of aroma constituents was higher in months with moderate temperatures compared to hotter months. cabidigitallibrary.org

Furthermore, studies on Heracleum persicum have indicated a relationship between soil and climatic conditions and the production of essential oils, including various hexyl esters. researchgate.net The concentration of hexyl butyrate in the fruit oils was found to be influenced by the electrical conductivity, chloride, and nitrogen content of the soil, as well as the annual mean diurnal temperature range and isothermality. researchgate.net Specifically, the production of this compound increased in salt-rich, low-nitrogen soils under consistently high temperatures. researchgate.net While this study did not focus exclusively on this compound, it highlights the complex interplay between climate, soil conditions, and the biosynthesis of related esters.

The ripening process of fruits, which is influenced by environmental factors, is a critical period for the development of aroma compounds. In strawberries, ripening involves genetic and environmental factors that lead to significant biochemical and physiological changes. hst-j.org During this time, low-molecular-weight volatile compounds, primarily methyl and ethyl esters, are produced, contributing to the characteristic fruity flavor. hst-j.org

Multi-Omics Approaches to Elucidate Biosynthetic Regulation

The regulation of this compound biosynthesis is a complex process involving numerous genes and metabolic pathways. mdpi.com Multi-omics technologies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, have become powerful tools for unraveling these intricate regulatory networks. nih.gov

Integrative analysis of the transcriptome and metabolome has been particularly insightful. In studies on pepper (Capsicum), this approach has identified candidate genes and transcription factors potentially involved in the synthesis of volatile aroma compounds (VACs), including esters like this compound. mdpi.com For instance, transcriptome analysis in pepper has revealed that many differentially expressed genes (DEGs) are enriched in metabolic pathways related to VAC synthesis, such as those for fatty acids and amino acids. mdpi.com Combined analysis of differential aroma metabolites and DEGs has helped identify co-expression network modules highly correlated with the relative content of VACs. mdpi.com

In pepper, esters such as hexyl 2-methylbutyrate (B1264701) and 3-methylbutyric acid hexyl ester have been identified as key aroma compounds. frontiersin.orgresearchgate.net The high expression of genes like alcohol dehydrogenase (ADH), alcohol acyltransferase (AAT), and terpene synthase (TPS) is crucial for the accumulation of these volatiles. frontiersin.orgresearchgate.net Integrative analysis has further pinpointed transcription factors from the bHLH, MYB, ARF, and IAA families as fundamental regulators of volatile synthesis. frontiersin.orgresearchgate.net

Similar multi-omics studies in banana have combined transcriptomic, proteomic, and metabolomics analyses to understand the ripening process, during which aroma production occurs. nih.gov These studies have identified thousands of differentially expressed genes, proteins, and metabolites, providing a comprehensive view of the molecular mechanisms governing ripening and aroma development. nih.gov

In a study on congenital tooth agenesis, metabolomics analysis identified this compound as one of the metabolites present in the study population, showcasing the broad applicability of these techniques in detecting specific compounds in complex biological samples. medrxiv.orgmedrxiv.org

The general workflow for these multi-omics studies often involves:

Collection of samples at different developmental stages or under different conditions. frontiersin.org

Profiling of volatile organic compounds (VOCs) using techniques like headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). frontiersin.org

Global gene expression analysis through transcriptomics (RNA-seq). frontiersin.org

Correlation analysis of the transcriptomic and metabolomic data to elucidate regulatory mechanisms. frontiersin.org

These integrated approaches provide a more holistic understanding of how the biosynthesis of compounds like this compound is regulated at the molecular level, paving the way for targeted breeding of crops with enhanced aroma profiles. mdpi.comfrontiersin.org

Biotransformation and Microbial Production Studies

Biotransformation and microbial production represent promising biotechnological approaches for synthesizing flavor and fragrance compounds like this compound. These methods offer advantages over chemical synthesis, including milder reaction conditions and the production of "natural" labeled products. researchgate.netmedcraveonline.com

Enzymatic Synthesis: Lipases are a class of enzymes widely used as biocatalysts for the synthesis of esters. They can catalyze esterification and transesterification reactions to produce a variety of flavor esters. researchgate.netmdpi.com For example, immobilized Rhizomucor miehei lipase (B570770) has been used for the synthesis of ethyl hexanoate (B1226103). researchgate.net The efficiency of enzymatic synthesis is influenced by several factors, including the type of lipase, solvent, enzyme load, substrate molar ratio, temperature, and reaction time. researchgate.netresearchgate.net

The production of this compound can be achieved through the esterification of hexanol and isovaleric acid, a reaction that can be catalyzed by lipases. thegoodscentscompany.com While specific studies detailing the optimization of this compound synthesis using enzymes are part of the broader research on short-chain ester production, the principles remain the same. mdpi.com

Microbial Production: Microorganisms, particularly yeasts, are known to produce a wide range of flavor compounds, including esters, during fermentation. medcraveonline.com Different yeast species and strains can produce distinct aroma profiles. nih.gov For instance, during fruit vinegar fermentation, yeasts metabolize sugars to produce alcohols, which then serve as precursors for the formation of esters by both yeast and acetic acid bacteria. nih.gov

Saccharomyces cerevisiae is a key yeast in the production of alcoholic beverages and is known to produce various esters that contribute to the final flavor. medcraveonline.complos.org Non-Saccharomyces yeasts, such as Hanseniaspora guilliermondii and Pichia anomala, are also potent producers of certain acetate esters. medcraveonline.com The production of ethyl isovalerate, a related branched-chain ester, has been observed in wines, with its concentration differing between inoculated and spontaneously fermented wines. plos.org This highlights the role of specific yeast strains in ester formation.

Biotransformation using microbes can also involve the conversion of precursors into desired flavor compounds. For example, yeast can metabolize fatty acids derived from hops into fruity esters. byo.com Specifically, isovaleric acid, which can be formed from the breakdown of hop acids, can be converted by yeast into ethyl isovalerate. byo.com This demonstrates the potential for using microbial systems to transform less desirable compounds into valuable flavor molecules.

Research has also explored the production of volatile organic compounds (VOCs) by gut bacteria. In one study, Clostridium sporogenes was found to produce a variety of VOCs, including fatty acid esters, during the metabolism of levodopa. nih.gov This indicates the broad metabolic capabilities of bacteria for ester synthesis.

The following table summarizes some of the key microorganisms and enzymes involved in the production of esters relevant to this compound.

| Organism/Enzyme | Process | Relevant Esters Produced/Reaction Catalyzed | Reference |

| Rhizomucor miehei lipase | Enzymatic Synthesis | Ethyl hexanoate | researchgate.net |

| Saccharomyces cerevisiae | Fermentation | Various esters (e.g., isoamyl acetate) | medcraveonline.complos.org |

| Hanseniaspora species | Fermentation | Acetate esters (e.g., isoamyl acetate, 2-phenylethyl acetate) | medcraveonline.comnih.gov |

| Clostridium sporogenes | Biotransformation | Fatty acid esters | nih.gov |

| Acetic Acid Bacteria | Fermentation | Esters from alcohols | nih.gov |

Iv. Advanced Analytical Methodologies for Hexyl Isovalerate Investigation

Chromatography-Mass Spectrometry Techniques for Qualitative and Quantitative Analysis

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of volatile organic compounds (VOCs) like hexyl isovalerate. These hyphenated techniques provide robust separation and definitive identification.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the extraction and analysis of volatile and semi-volatile compounds from various matrices, including food and beverages. This solvent-free method involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace of a sample. Volatile compounds, including this compound, partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of a gas chromatograph, where the analytes are desorbed and separated before being detected by a mass spectrometer.

In the analysis of agricultural products, HS-SPME-GC-MS has proven effective in identifying key aroma compounds. For instance, studies on Capsicum peppers have successfully utilized this technique to characterize their volatile profiles. Research on Brazilian Capsicum peppers identified this compound as one of the major compounds contributing to the aroma of malagueta pepper (Capsicum frutescens). scielo.brcabidigitallibrary.org Similarly, analysis of Lantern Peppers has shown that this compound is a primary component determining their aromatic characteristics. nih.gov The selection of the SPME fiber coating is critical and is based on the polarity and volatility of the target analytes to ensure efficient extraction. For general screening of volatile esters like this compound, fibers coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often used due to their broad-range applicability. scielo.br

The subsequent GC-MS analysis provides both qualitative and quantitative data. Compounds are identified based on their mass spectra and retention times, which are compared to libraries of known compounds and analytical standards.

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS)

For exceptionally complex volatile profiles where co-elution is a significant challenge in traditional one-dimensional GC, comprehensive two-dimensional gas chromatography (GC×GC) offers superior separation power. redalyc.org This technique utilizes two columns with different stationary phases connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first column and then re-injects them onto the second, shorter column for a rapid secondary separation. This process generates a two-dimensional chromatogram with significantly increased peak capacity and resolution. redalyc.orgucdavis.edu

When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), which offers high-speed data acquisition and excellent sensitivity, GC×GC-TOFMS becomes a powerful tool for the in-depth analysis of trace volatile compounds. redalyc.org Studies on the volatile fractions of Brazilian peppers using HS-SPME-GC×GC-TOFMS have confirmed that malagueta pepper is primarily composed of branched saturated esters, including hexyl 3-methylbutanoate (this compound). researchgate.net In a comparative study on chili peppers, HS-SPME-GC×GC-TOFMS was able to identify 933 volatile substances, demonstrating its enhanced capability over conventional GC-MS. maxapress.com The high resolution of GC×GC can separate isomeric compounds and resolve minor components that might be masked by major peaks in a one-dimensional separation, which is crucial for a detailed understanding of the aroma composition. embrapa.br

Targeted Metabolomics Utilizing Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS)

Targeted metabolomics focuses on the specific detection and quantification of a predefined set of metabolites. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is an ideal platform for this purpose, offering exceptional selectivity and sensitivity. nih.govmdpi.com This technique employs a triple quadrupole (QqQ) mass spectrometer, which operates in Multiple Reaction Monitoring (MRM) mode. mdpi.com In MRM, a specific precursor ion for the target analyte (e.g., a characteristic ion from the electron ionization of this compound) is selected in the first quadrupole. This ion is then fragmented in the collision cell (the second quadrupole), and one or more specific product ions are monitored by the third quadrupole. This dual-mass filtering process significantly reduces chemical noise and matrix interference, allowing for highly accurate quantification even at very low concentrations. gcms.cz

This approach has been successfully applied to the quantitative analysis of various esters in complex samples like wine and tobacco. nih.govchrom-china.com For example, a targeted GC-MS/MS method was developed for the simultaneous determination of 23 ester flavor additives in tobacco products, demonstrating good linearity and low detection limits. chrom-china.com In a study of Maraština wines, GC-MS/MS was used to identify and quantify 56 volatile compounds, including key odorants like ethyl isovalerate, a compound structurally related to this compound. nih.govresearchgate.net The high specificity of the MRM transitions ensures reliable identification and quantification, making GC-MS/MS a powerful tool for investigating the presence and concentration of specific esters like this compound in various products.

Complementary Volatile Analysis Methodologies

Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS)

Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) is an increasingly popular technique for the rapid analysis of volatile compounds. It combines the separation capabilities of gas chromatography with the high sensitivity of ion mobility spectrometry. mdpi.com In this setup, volatile compounds from the headspace of a sample are first separated based on their boiling points and polarity in a GC column. Subsequently, they enter the IMS drift tube, where they are ionized and separated based on their size, shape, and charge in a weak electric field. mdpi.comjst.go.jp The result is a two-dimensional plot of GC retention time versus IMS drift time, which provides a characteristic fingerprint of the sample's volatile profile. mdpi.com

HS-GC-IMS offers several advantages, including operation at atmospheric pressure, no need for extensive sample preparation, and fast analysis times. jst.go.jp It has been successfully used to characterize the volatile profiles of various food products, including fruits, wine, and silage. nih.govmdpi.commdpi.com For instance, an analysis of different Actinidia arguta (kiwi berry) varieties using HS-GC-IMS identified 81 different volatile compounds, including a large number of esters and aldehydes. nih.gov While specific studies detailing the analysis of this compound are not prevalent, the technique's proven ability to detect a wide range of esters, such as ethyl isovalerate and hexyl acetate (B1210297) in corn silage, indicates its suitability for screening for and profiling samples containing this compound. mdpi.com The limits of quantification for HS-GC-IMS are often lower than those for HS-GC-MS for certain compounds, highlighting its sensitivity. mdpi.com

Electronic Nose (E-Nose) Applications in Aroma Profiling

The Electronic Nose (E-Nose) is a biomimetic device designed to mimic the human olfactory system for the rapid and non-destructive assessment of complex aromas. mdpi.com It does not identify individual chemical compounds but rather provides a holistic "fingerprint" or "aroma signature" of a sample's volatile profile. internationaljournalssrg.orgnih.gov An E-Nose consists of an array of non-specific chemical sensors that interact with volatile organic compounds, generating a pattern of electrical signals. This pattern is then analyzed using chemometric techniques, such as Principal Component Analysis (PCA) or Linear Discriminant Analysis (LDA), to classify and differentiate samples. mdpi.com

Chemometric and Statistical Data Analysis in Volatile Research

In the study of volatile compounds like this compound, the large and complex datasets generated by analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS) necessitate the use of advanced statistical and chemometric methods. These tools are essential for extracting meaningful information, identifying patterns, and pinpointing significant compounds from the intricate matrix of volatiles. Multivariate statistical methods, including Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), Principal Component Analysis (PCA), and Cluster Analysis (CA), are frequently employed to interpret this data. nih.gov Additionally, univariate methods like Analysis of Variance (ANOVA) are crucial for specific applications, such as determining the heritability of volatile compounds. frontiersin.org

Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is a supervised multivariate statistical technique used to model the relationship between a set of predictor variables (e.g., volatile compounds) and a categorical response variable (e.g., sample group). mdpi.com By filtering out variation that is not correlated to the class separation, OPLS-DA enhances the ability to identify the specific variables responsible for the differences between groups. mdpi.com The importance of each variable in the model is often quantified by its Variable Importance in Projection (VIP) value; a VIP score greater than 1.0 is a common criterion for identifying compounds that are significant contributors to the discrimination between sample classes. nih.govaimspress.com

In a study on the aroma changes during the enzymatic processing of Beauty Tea, OPLS-DA was utilized to screen for differential volatile compounds between different withering methods (natural indoor withering vs. sunlight withering). tea-science.com The analysis successfully identified key volatiles that changed significantly during processing. Among these, this compound was found to increase in content as the processing progressed, indicating its role as a material basis for the formation of the tea's final aroma quality. tea-science.com This finding highlights the utility of OPLS-DA in pinpointing specific compounds like this compound that are critical to the development of desired flavor and aroma profiles in food production. tea-science.com

Other compounds that showed similar increasing trends alongside this compound during the tea processing included: tea-science.com

n-Hexanol

trans-2-Hexen-1-ol

cis-3-Hexen-1-ol

Geraniol

cis-3-Hexenyl butyrate (B1204436)

Hexyl butyrate

Principal Component Analysis (PCA) and Cluster Analysis (CA) are unsupervised pattern recognition methods used to explore and visualize the intrinsic variation within a dataset without prior knowledge of the sample classes. PCA reduces the dimensionality of complex data by transforming the original variables into a smaller set of uncorrelated variables known as principal components (PCs), while retaining most of the original variance. mdpi.com CA, often visualized as a dendrogram, groups samples based on their similarity, providing an intuitive representation of their relationships. researchgate.netresearchgate.net

These methods are particularly effective for assessing phytochemical variability. In a study of essential oils from ten different Iranian populations of Heracleum persicum, PCA and CA were applied to the volatile compound data to identify distinct chemotypes. mdpi.com The analysis revealed that this compound was one of the compounds contributing to the second principal component (PC2), which helped to differentiate the populations based on their essential oil composition. mdpi.com This demonstrates how PCA can elucidate the role of specific compounds in the chemical diversity among plant populations.

Another study investigated the effect of different drying methods (e.g., fresh, shade-dried, sun-dried, oven-dried) on the volatile constituents of Anthemis palestina. researchgate.netnih.gov PCA and CA were used to group the drying methods based on their impact on the chemical profile. This compound was detected in the fresh plant material but was absent in samples subjected to various drying techniques, indicating its potential loss or degradation during post-harvest processing. nih.gov The results from these studies showcase how PCA and CA can reveal the influence of geographical origin or processing methods on the presence and concentration of volatile compounds like this compound. mdpi.comnih.gov

Table 1: Presence of this compound in Anthemis palestina Under Different Drying Methods This table is based on data from a study on the phytochemical composition of Anthemis palestina. nih.gov

| Drying Method | This compound (% composition) |

|---|---|

| Fresh (FR) | 0.37 |

| Shade-Dried (ShD) | - (Not Detected) |

| Sun-Dried (SD) | - (Not Detected) |

| Oven-Dried 40°C (O40D) | - (Not Detected) |

| Oven-Dried 60°C (O60D) | - (Not Detected) |

| Microwave-Dried (MWD) | - (Not Detected) |

Analysis of Variance (ANOVA) is a statistical test used to compare the means of two or more groups to determine if there are any statistically significant differences between them. nih.gov In the context of volatile research, one-way ANOVA is a powerful tool for assessing the heritability of specific aroma compounds. frontiersin.org By partitioning the total variance of a compound's concentration into components attributable to genetic factors (differences between cultivars) and other factors (environmental or random error), researchers can estimate the degree to which a volatile's presence is genetically controlled. nih.gov

In a comprehensive study of 61 strawberry cultivars, one-way ANOVA was used to evaluate the heritability of 122 different volatile organic compounds (VOCs). frontiersin.org The ω² (omega-squared) value was calculated from the ANOVA results to serve as an estimate of broad-sense heritability, indicating the proportion of phenotypic variance explained by genetic variance. nih.gov This approach allows for the identification of compounds that are strongly influenced by the plant's genotype and are therefore prime targets for breeding programs aimed at improving flavor and aroma. frontiersin.org

While the study did not specifically highlight this compound, it identified several other compounds with high heritability (ω² > 0.7), such as methyl isovalerate and linalool. frontiersin.org The methodology demonstrates how ANOVA can be applied to any volatile compound, including this compound, in a genetically diverse population to determine the potential for its manipulation through selective breeding. This is crucial for developing new fruit or plant varieties with enhanced and consistent aroma profiles. frontiersin.orgnih.gov

V. Biological Activities and Biofunctional Research

Antimicrobial Properties Research

Direct research on the antimicrobial efficacy of pure hexyl isovalerate against specific bacterial and fungal strains is not extensively available in the reviewed scientific literature. This compound has been identified as a constituent in the essential oils of several plants, including those from the Apiaceae and Lamiaceae families, which have demonstrated antimicrobial effects. For instance, essential oils from Eryngium caucasicum and Caucalis platycarpos, containing this compound, have shown moderate antibacterial activity. nih.gov Similarly, it is found in the essential oil of Salvia macrosiphon, which has been reported to be effective against human bacterial pathogens. nih.gov However, the antimicrobial actions of these oils are attributed to the synergistic or additive effects of their numerous components, and the specific contribution of this compound has not been isolated and quantified in dedicated studies.

Antibacterial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

There is no specific data available from studies on isolated this compound to populate a table on its direct antibacterial efficacy, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, or Bacillus subtilis. Research on related short-chain fatty acid esters suggests that the length of the alkyl chain can influence antibacterial activity, but specific data for this compound is lacking. nih.gov

Antifungal Activity Assessment (e.g., Candida albicans)

Similar to its antibacterial properties, direct antifungal assessments of pure this compound against Candida albicans are not well-documented. This compound is present in the hexanic extract of unripe Capsicum chinense fruits, which has shown promising antifungal activity. mdpi.comnih.gov However, the activity of the extract cannot be solely attributed to this compound, as other bioactive compounds were also present. General studies on fatty acid esters have indicated potential antifungal properties, but specific inhibitory concentrations for this compound are not provided in the existing literature. nih.govnih.gov

Mechanistic Investigations of Antimicrobial Action

Disruption of Cellular Membrane Integrity and Lipid Membrane Penetration

The precise mechanisms of antimicrobial action for this compound have not been specifically investigated. However, research on short-chain fatty acids and their esters suggests a likely mode of action involves the disruption of microbial cell membranes. tandfonline.comnih.gov These lipophilic compounds are thought to penetrate the lipid bilayer of cell membranes, leading to increased permeability, leakage of intracellular components, and eventual cell death. This general mechanism is proposed for many components of essential oils, but studies confirming this specific action for this compound are needed.

Induction of Acid Stress in Pathogenic Microorganisms

There is no direct evidence to suggest that this compound induces acid stress in pathogenic microorganisms. The parent compound, isovaleric acid, as a short-chain fatty acid, can diffuse across the bacterial membrane and lower intracellular pH, thereby causing acid stress. tandfonline.com However, it is not established whether the ester, this compound, can be hydrolyzed to a significant extent to release isovaleric acid and exert a similar effect.

Free Radical Scavenging Activity Evaluation (e.g., DPPH Assay)

Ecological and Inter-Species Communication Roles

This compound, as a volatile organic compound (VOC), plays a role in the chemical language of ecosystems, influencing the behavior of insects and participating in plant defense mechanisms.

A semiochemical is a chemical substance that carries a message, and in this capacity, essential oils containing this compound have been shown to act as deterrents to various pests.

The essential oil of Heracleum persicum, which lists this compound as a component, has demonstrated significant antifeedant, repellent, contact toxicity, and fumigant toxicity against the red flour beetle, Tribolium castaneum. unirioja.es Similarly, chemical analysis of Heracleum platytaenium revealed the presence of hexyl 3-methylbutyrate (this compound), and its extract exhibited contact toxicity against the Colorado potato beetle (Leptinotarsa decemlineata). researchgate.net The fumigant toxicity of H. persicum essential oil was also confirmed against the parasitoid wasp Habrobracon hebetor. modares.ac.ir Research on related isovalerate esters further supports this role; butyl isovalerate was found to be repellent to the fruit fly Zeugodacus tau, and isoamyl isovalerate repelled the wasp Bruchophagus huonchili. mdpi.comresearchgate.netmdpi.com

| Source/Compound | Target Pest | Observed Bioactivity | Reference |

|---|---|---|---|

| Heracleum persicum essential oil (contains this compound) | Tribolium castaneum (Red flour beetle) | Antifeedant, Repellent, Contact & Fumigant Toxicity | unirioja.es |

| Heracleum platytaenium extract (contains this compound) | Leptinotarsa decemlineata (Colorado potato beetle) | Contact Toxicity | researchgate.net |

| Heracleum persicum essential oil (contains this compound) | Habrobracon hebetor (Parasitoid wasp) | Fumigant Toxicity | modares.ac.ir |

| Butyl isovalerate | Zeugodacus tau (Fruit fly) | Repellent | mdpi.comresearchgate.net |

| Isoamyl isovalerate | Bruchophagus huonchili (Wasp) | Repellent | mdpi.com |

Volatile organic compounds (VOCs) are crucial for plant defense, acting as signals when a plant is damaged by herbivores. nih.gov These herbivore-induced plant volatiles (HIPVs) can warn other parts of the same plant or neighboring plants to prime their defenses. nih.govudl.cat

This compound has been identified as a component of the volatile profile of grape leaves. udl.cat The emission of such compounds often changes in response to herbivory. udl.cat For instance, a study on Monarda fistulosa found that plants subjected to herbivory emitted significantly more volatiles compared to control plants. Research on tea cultivars identified (Z)-3-Hexenyl isovalerate as a fatty acid-derived volatile that may be involved in the tea tree's defense signaling network in response to adverse conditions like mechanical damage. mdpi.com The presence of this compound and related compounds in the volatile emissions of plants, particularly in response to stress, suggests its involvement in the complex signaling pathways that mediate plant defense and plant-plant communication. udl.catmdpi.com

Semiochemical Function as Pest Deterrents (e.g., Antifeedant, Fumigant Toxicity)

Other Bioactivity Investigations

Preliminary research suggests that essential oils containing this compound may possess antidepressant-like properties. A study focused on the essential oil of Heracleum persicum (HPEO), which contains this compound, investigated its effects in the forced swim test (FST) in mice, a standard model for screening antidepressant potential. brieflands.com

The results showed that HPEO, at doses of 250 and 500 mg/kg, significantly reduced the immobility time of the mice. brieflands.com The effect observed at the 500 mg/kg dose was comparable to that of the conventional antidepressant drug fluoxetine. brieflands.com The study's authors suggested a link between these antidepressant-like effects and the antioxidant properties of the essential oil, which may protect the monoaminergic system from damage. brieflands.com Further supporting this area of investigation, Salvia reuterana, an herb containing this compound, is traditionally used for its anxiolytic properties, and other species in the Salvia genus have demonstrated antidepressant effects in rodent models. nih.govresearchgate.net

Research on Sensory Perception and Aroma Contributions in Food Science

Research in food science has focused on identifying and quantifying this compound to understand its precise role in sensory perception. The perceived aroma of this compound is often described as reminiscent of unripe fruit, apple, strawberry, and pear with tropical and waxy undertones. chemicalbook.comthegoodscentscompany.com When evaluated by taste, it imparts green, fruity, and apple-like notes with nuances of ripe, waxy pear, particularly at concentrations around 20 ppm. thegoodscentscompany.com

The contribution of a volatile compound to the final aroma of a food product is dependent on both its concentration and its odor detection threshold in that specific food matrix. embrapa.br The Odor Activity Value (OAV), which is the ratio of a compound's concentration to its odor threshold, is often calculated to determine its impact on aroma. embrapa.br A volatile compound is considered to significantly contribute to the aroma if its concentration exceeds its perception threshold (OAV > 1). embrapa.br

This compound is a naturally occurring volatile compound found in a variety of fruits, vegetables, and beverages. chemicalbook.com Its presence has been reported in apples, bananas, bell peppers, cherimoya, nectarines, yellow passion fruit, and lamb's lettuce. chemicalbook.com It is also found in fermented products such as cider, white wine, and sparkling wine. chemicalbook.comembrapa.br Furthermore, it has been identified as a major volatile compound in malagueta pepper and contributes to the sweet and herbal aroma of the BRS Avai pepper, a cultivar of Capsicum frutescens. cabidigitallibrary.org

The following tables present research findings on the odor description and concentration of this compound in various food products.

Table 1: Sensory Profile of this compound This table summarizes the descriptors used in sensory research to characterize the odor and flavor of this compound.

| Sensory Aspect | Descriptors | Source(s) |

| Odor | Sweet, green, fruity, apple, unripe fruit, apple skin, strawberry, pear, tropical, waxy, pungent | chemicalbook.comthegoodscentscompany.comperflavory.com |

| Flavor | Green, fruity, apple meat, ripe, waxy pear (at 20 ppm) | thegoodscentscompany.com |

Table 2: Concentration of this compound in Selected Food Products This table shows the quantified amounts of this compound found in different food items from various research studies.

| Food Product | Cultivar/Type | Concentration (µg/kg or µg/L) | Research Context | Source(s) |

| Sea Buckthorn Berries | Cultivar 'a' | 42 ± 6 | Analysis of flavor compounds | oup.com |

| Cultivar 'b' | 121 ± 10 | Analysis of flavor compounds | oup.com | |

| Cultivar 'c' | 110 ± 8 | Analysis of flavor compounds | oup.com | |

| Cultivar 'd' | 72 ± 3 | Analysis of flavor compounds | oup.com | |

| Cultivar 'e' | 8 ± 2 | Analysis of flavor compounds | oup.com | |

| Wine | Chardonnay | Not explicitly quantified in abstract, but identified and included in quantitative analysis of aroma compounds. | Quantitative analysis of headspace volatile compounds. | embrapa.br |

| Pepper | Malagueta (Capsicum frutescens) | Identified as a major compound. | Study of volatile fractions by HS-SPME. | cabidigitallibrary.org |

| BRS Avai (Capsicum frutescens) | Identified as a contributor to the typical aroma. | Odor-contributing volatile compounds analysis. | cabidigitallibrary.org |

Vi. Synthetic Methodologies and Bioprocess Development

Chemical Synthesis Approaches for Hexyl Isovalerate

Conventional chemical synthesis remains a primary method for the industrial production of this compound, valued for its scalability and established protocols.

The most common chemical synthesis of this compound is through the direct esterification of isovaleric acid (3-methylbutanoic acid) with 1-hexanol (B41254). fishersci.no This reaction, a classic example of Fischer-Speier esterification, typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to protonate the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is continuously removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus. The process involves heating the reactants in the presence of the catalyst. While effective, this method can necessitate significant energy input and involve corrosive acids, leading to challenges in reactor maintenance and waste disposal.

A more advanced and promising approach for producing esters like this compound is the alkoxycarbonylation of alkenes. researchgate.net This method involves the reaction of an alkene, such as isobutylene (B52900), with carbon monoxide and an alcohol in the presence of a transition metal catalyst. researchgate.net This process offers a pathway to esters that can be more atom-economical and potentially bypass the need for isolating the carboxylic acid intermediate.

For the synthesis of isovalerate esters, isobutylene can be reacted with carbon monoxide and the corresponding alcohol. researchgate.net Research into the synthesis of cyclothis compound demonstrated that a three-component catalytic system comprising Pd(PPh₃)₄–PPh₃–TsOH at elevated temperature (100°C) and pressure (2.0 MPa) could yield the ester in high quantities. researchgate.net A significant advantage of this method is its potential suitability for a range of alcohols, suggesting its applicability for this compound production. researchgate.net While this technique presents an innovative alternative to traditional esterification, its industrial application may be limited by the cost and sensitivity of the palladium catalysts and the need for high-pressure equipment. researchgate.net

Esterification Reactions of Isovaleric Acid with Hexanol

Biocatalytic and Enzymatic Synthesis of Isovalerate Esters

Biocatalysis has emerged as a "green" alternative to conventional chemical synthesis, offering high selectivity, mild reaction conditions, and the ability to label products as "natural," which is highly desirable in the food and fragrance industries. redalyc.org

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the most widely used enzymes for the synthesis of flavor esters, including isovalerates. redalyc.org These enzymes can effectively catalyze esterification reactions in non-aqueous or low-water environments, shifting their natural hydrolytic function towards synthesis. redalyc.orgnih.gov Lipases from various microbial sources, such as Rhizomucor miehei, Candida antarctica, and Candida rugosa, have been successfully employed for producing esters like ethyl isovalerate and isoamyl isovalerate. redalyc.org The use of lipases circumvents the need for harsh acidic catalysts and high temperatures, resulting in a cleaner product profile with fewer byproducts. redalyc.org

To improve the economic feasibility of enzymatic processes, lipases are often immobilized on solid supports. mdpi.com Immobilization enhances enzyme stability (thermal, chemical, and mechanical), allows for easy separation of the biocatalyst from the reaction mixture, and enables its reuse over multiple reaction cycles. nih.govfishersci.ca

Common immobilization strategies include:

Adsorption: Lipases can be physically adsorbed onto various carriers like silica (B1680970), magnetite nanoparticles, or hydrophobic resins such as Immobead IB-ADS-3. nih.govmdpi.comort.edu.uy This method is simple, but enzyme leakage can occur.

Covalent Attachment: Creating covalent bonds between the enzyme and a support (e.g., glutaraldehyde-activated nanoparticles) provides a more robust attachment, minimizing leaching. nih.gov

Entrapment: The enzyme can be physically entrapped within a porous matrix, such as silica gels or microemulsion-based organogels. ort.edu.uy

These strategies not only improve reusability but can also enhance the enzyme's catalytic activity and selectivity compared to its free form. mdpi.com

The efficiency of lipase-catalyzed synthesis of isovalerate esters is highly dependent on several reaction parameters. Optimization of these factors is crucial for maximizing ester yield and reaction rates. Key parameters that are frequently studied and optimized include reaction temperature, substrate molar ratio, enzyme concentration, water activity, and the choice of solvent. For instance, in solvent-free systems, controlling the initial water content is critical; a small amount of water is essential for lipase (B570770) activity, but excess water can promote the reverse hydrolysis reaction. nih.gov The use of response surface methodology (RSM) is a common statistical technique to efficiently optimize these multiple interacting variables. utm.my

The table below summarizes optimized conditions found in various studies for the synthesis of different short-chain isovalerate esters, illustrating the range of parameters used to achieve high conversion rates.

| Ester Product | Lipase Source | System Type | Temperature (°C) | Substrate Molar Ratio (Alcohol:Acid) | Enzyme Conc. | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Isoamyl Butyrate (B1204436) | Lipozyme TL IM | Hexane (B92381) | 50 | 1:1 | 30.0 g/L | 24 | 95.8 |

| Ethyl Valerate (B167501) | Candida rugosa | MBGs | 37 | 1:1 | - | - | - |

| Menthyl Butyrate | Geobacillus zalihae (T1) | Solvent-Free | 60 | 1:2.7** | 0.43% (w/w) | 13.15 | 99.3 |

| Pentyl Valerate | Candida rugosa | MBGs | 37 | 1:1 | - | - | - |

| (Z)-3-hexen-1-yl acetate (B1210297) | Rape Seedlings | n-Hexane | 40 | 1:1 | 50 g/L | 48 | 80.0 |

Strategies for Enzyme Immobilization and Enhanced Biocatalytic Efficiency

Engineering Sustainable Production Pathways

The growing consumer demand for natural ingredients and the increasing emphasis on green chemistry have spurred research into sustainable methods for producing flavor and fragrance esters like this compound. researchgate.net Engineering sustainable production pathways focuses on moving away from traditional chemical synthesis, which often involves harsh conditions and catalyst residues, towards biocatalytic and biotechnological routes that offer greater specificity, milder reaction conditions, and a reduced environmental footprint. researchgate.netnih.gov These strategies primarily revolve around the use of enzymes (biocatalysis) and the metabolic engineering of microorganisms for de novo synthesis.

Biocatalytic Esterification with Lipases

A prominent green chemistry approach for ester synthesis is the use of lipases (EC 3.1.1.3) as biocatalysts. mdpi.com Lipases can efficiently catalyze the esterification of an alcohol and a carboxylic acid under mild conditions. researchgate.net For this compound, this involves the reaction between n-hexanol and isovaleric acid. chemicalbook.comontosight.ai Research on structurally similar short- and medium-chain esters provides a strong basis for the development of biocatalytic processes for this compound.

Key aspects of engineering these enzymatic pathways include:

Enzyme Selection and Immobilization: Various lipases, such as those from Rhizomucor miehei, Candida rugosa, and Candida antarctica, have been successfully used for ester synthesis. researchgate.netnih.gov Immobilizing the enzyme on a solid support, such as a resin, is a crucial strategy. researchgate.netnih.gov Immobilization enhances enzyme stability, allows for easy separation of the biocatalyst from the reaction mixture, and enables its reuse over multiple cycles, which is critical for industrial economic viability. mdpi.comnih.gov For instance, Candida rugosa lipase immobilized on Diaion HP-20 resin has shown high conversion rates and retained a significant portion of its initial activity after ten reaction cycles in the synthesis of hexyl butyrate. nih.gov

Optimization of Reaction Conditions: The yield of enzymatic esterification is highly dependent on several parameters. Multivariate analyses and response surface methodology are often employed to identify the optimal conditions. researchgate.netresearchgate.net

Substrate Molar Ratio: Adjusting the molar ratio of the alcohol (n-hexanol) to the acid (isovaleric acid) can shift the reaction equilibrium to favor ester formation. An excess of the alcohol is often used. mdpi.comresearchgate.net

Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. The optimal temperature is a balance between reaction efficiency and enzyme stability, typically found between 40°C and 60°C for many lipases. researchgate.netnih.gov

Solvent System: The choice of solvent is critical. Hydrophobic organic solvents like hexane and heptane (B126788) are often preferred as they can minimize the inhibitory effects of substrates or by-products on the enzyme. researchgate.net Solvent-free systems, where one of the substrates acts as the solvent, represent an even greener alternative by reducing solvent waste, although they can sometimes result in lower conversions. mdpi.comresearchgate.net

Water Removal: Water is a by-product of esterification, and its accumulation can promote the reverse reaction (hydrolysis), thereby reducing the final ester yield. Techniques such as the use of molecular sieves or performing the reaction under vacuum are employed to remove water and drive the reaction towards synthesis. nih.gov

Process Intensification: Advanced techniques are being explored to enhance reaction efficiency. Microwave-assisted enzymatic synthesis, for example, has been shown to significantly reduce reaction times from hours to minutes while achieving high conversion rates for various esters. nih.gov

Interactive Data Table: Enzymatic Synthesis of Structurally Related Esters

| Ester Product | Lipase Source | Substrates | Key Findings | Reference |

| Isoamyl isovalerate | Rhizomucor miehei (Lipozyme IM-20) | Isoamyl alcohol, Isovaleric acid | >85% yield achieved in n-hexane at 50°C. Hydrophobic solvents were most suitable. | researchgate.net |

| Hexyl butyrate | Candida rugosa (immobilized) | n-hexanol, Butyric acid | 95% conversion achieved in 480 min at 47°C. Biocatalyst retained 60% activity after 10 cycles. | nih.gov |

| Ethyl isovalerate | Rhizomucor miehei (Lipozyme IM-20) | Ethanol, Isovaleric acid | Optimized conditions (60°C, 60h) yielded 487 mM of the ester in n-hexane. | researchgate.net |

| Geranyl acetoacetate | Candida antarctica (Lipozyme 435) | Geraniol, Ethyl acetoacetate | Microwave-assisted synthesis achieved 95% conversion in 30 min at 70°C in a solvent-free system. | nih.gov |

Metabolic Engineering of Microbial Hosts

A frontier in sustainable production is the use of metabolically engineered microorganisms, such as Escherichia coli or the yeast Saccharomyces cerevisiae, to produce esters de novo from simple carbon sources like glucose. nih.govresearchgate.net This approach involves designing and introducing synthetic metabolic pathways into a microbial chassis.

For this compound, this would entail engineering a microbe to:

Synthesize Isovaleric Acid: This can be achieved by channeling metabolites from central carbon metabolism. For example, systems metabolic engineering of E. coli has been used to produce 2-ketoisovalerate, a direct precursor to isovaleric acid, from pyruvate. nih.gov By introducing the appropriate enzymes, this precursor can be converted to isovaleric acid.

Synthesize n-Hexanol: The host organism would also need to be engineered to produce n-hexanol, likely through the fatty acid synthesis pathway or a modified reverse β-oxidation pathway.

Esterification: Finally, an alcohol acetyltransferase (AAT) or a similar enzyme would be expressed to catalyze the intracellular esterification of the microbially produced isovaleric acid and n-hexanol to form this compound. researchgate.netmdpi.com

While the complete de novo biosynthesis of this compound has not been extensively reported, successful engineering of E. coli for the production of other esters, such as 2-phenylethylacetate, demonstrates the feasibility of this strategy. researchgate.net This approach offers the potential for a highly sustainable and controlled production process using renewable feedstocks. nih.gov

Vii. Toxicology and Safety Assessment Research Frameworks

In Vitro Toxicological Mechanistic Investigations

Modern toxicology relies heavily on in vitro methods to investigate the biological mechanisms by which a chemical might exert an effect. These non-animal testing strategies provide crucial data for safety assessments and are central to the ongoing effort to replace, reduce, and refine animal testing. For chemical sensitizers, a key area of investigation involves a combination of assays to measure cytotoxicity, chemical reactivity, and the activation of specific gene pathways.

Before assessing more complex toxicological endpoints, the direct toxicity of a substance to cells, or cytotoxicity, must be evaluated. This is a foundational step in many in vitro screening protocols. A range-finding experiment is typically conducted to determine the concentrations at which a compound may be toxic to cells and to establish appropriate, non-lethal doses for further mechanistic studies. uni.lu

Human cell lines, such as the human keratinocyte cell line HaCaT, are often used for these assessments. uni.lu Cytotoxicity can be measured using various assays that quantify cell viability after a period of exposure, for instance, 24 hours, to a range of the test chemical's concentrations. uni.lu For example, studies on essential oils containing hexyl isovalerate have used assays like the Brine Shrimp Lethality (BSL) assay to determine the median lethal concentration (LC50), which is the concentration of a substance required to kill half of the test population. thegoodscentscompany.com This initial assessment of cellular effects is critical for interpreting data from subsequent, more specialized assays. uni.lu

A key mechanism for skin sensitization is the ability of a chemical (a hapten) to react with proteins in the skin. The chemical reactivity of a potential sensitizer (B1316253) can be modeled in vitro by measuring its ability to deplete glutathione (B108866) (GSH), a critical antioxidant peptide found in cells. uni.luguidetopharmacology.org GSH depletion is often measured in a cell-free system to isolate the chemical reactivity aspect. uni.lu